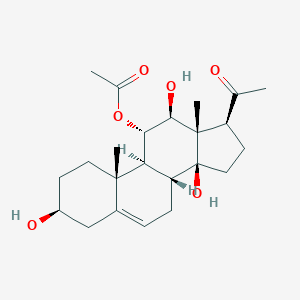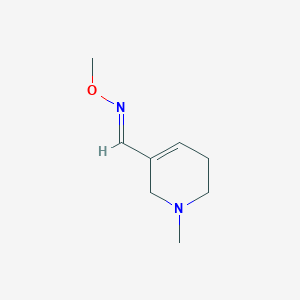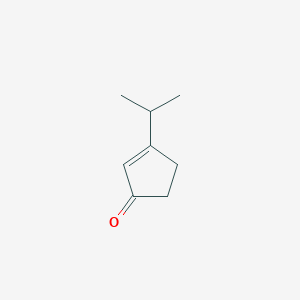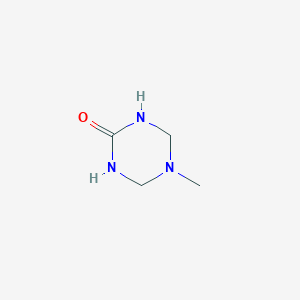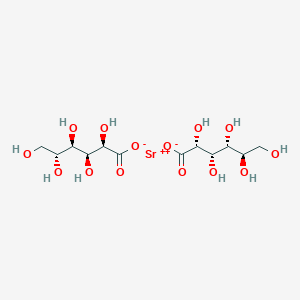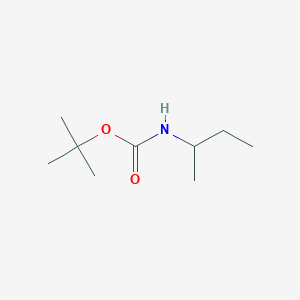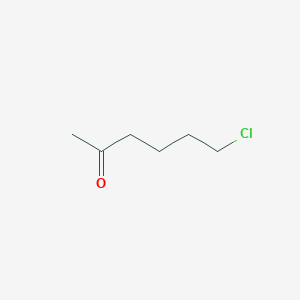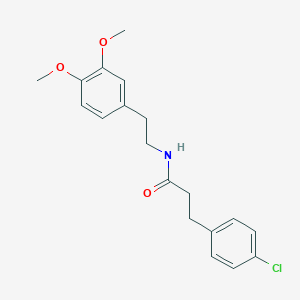
3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)propanamide, also known as 4-CMC, is a synthetic cathinone that has gained popularity as a recreational drug. However, it has also been studied for its potential therapeutic applications. In
作用机制
The exact mechanism of action of 3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)propanamide is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This results in increased levels of these neurotransmitters in the brain, which may contribute to its antidepressant and anxiolytic effects.
生化和生理效应
3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)propanamide has been found to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been found to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular problems.
实验室实验的优点和局限性
One advantage of using 3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)propanamide in lab experiments is that it is readily available and relatively inexpensive. However, its recreational use may make it difficult to obtain high-quality samples for research purposes. Additionally, its effects on the cardiovascular system may limit its use in certain experiments.
未来方向
There are several potential future directions for research on 3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)propanamide. One area of interest is its potential as a treatment for depression and anxiety disorders. Further research is needed to determine its efficacy and safety in humans. Additionally, its effects on the cardiovascular system and other physiological systems should be further investigated to better understand its potential risks and benefits. Finally, its potential as a tool for studying the dopamine and norepinephrine systems in the brain should be explored.
合成方法
The synthesis of 3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)propanamide involves the reaction of 3,4-dimethoxyphenethylamine with 4-chlorobutyryl chloride in the presence of a base such as triethylamine. This results in the formation of 3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)propanamide as a white crystalline powder.
科学研究应用
3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)propanamide has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been found to exhibit antidepressant and anxiolytic effects in animal models, suggesting that it may be a promising candidate for further research in this area.
属性
IUPAC Name |
3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-23-17-9-5-15(13-18(17)24-2)11-12-21-19(22)10-6-14-3-7-16(20)8-4-14/h3-5,7-9,13H,6,10-12H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDIWWUEXXJKRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCC2=CC=C(C=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

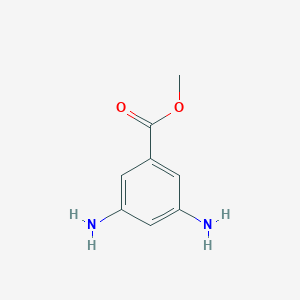
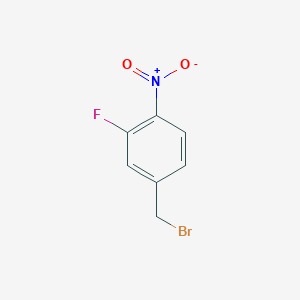
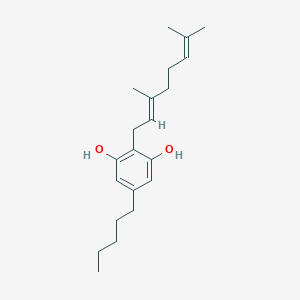
![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)
